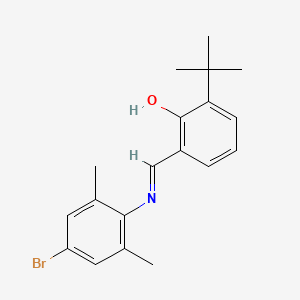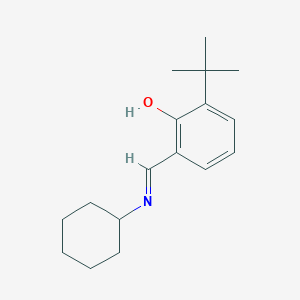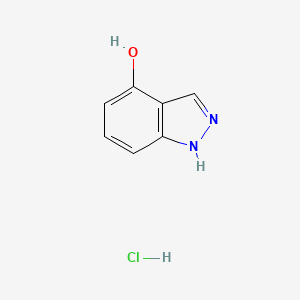
N-(3-Phenylsalicylidene)-isopropylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Phenylsalicylidene)-isopropylamine (NPSA) is a molecule that has been studied extensively in recent years due to its potential applications in various scientific research areas. It is a highly versatile molecule that is capable of forming a variety of different compounds with different properties and characteristics. NPSA is a member of the salicylidene-amino acid family and has been used in a range of biochemical and physiological studies.
Scientific Research Applications
N-(3-Phenylsalicylidene)-isopropylamine has been studied extensively in recent years due to its potential applications in various scientific research areas. It has been used in the fields of biochemistry, physiology, and pharmacology to study the effects of various compounds on cells. It has also been used in the study of enzyme kinetics and the development of new drugs. Additionally, N-(3-Phenylsalicylidene)-isopropylamine has been used in the study of protein-protein interactions and the design of new materials.
Mechanism of Action
N-(3-Phenylsalicylidene)-isopropylamine is believed to act as a competitive inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is responsible for the production of prostaglandins, which are involved in inflammation and pain. By blocking the activity of COX-2, N-(3-Phenylsalicylidene)-isopropylamine is thought to reduce inflammation and pain.
Biochemical and Physiological Effects
N-(3-Phenylsalicylidene)-isopropylamine has been found to be effective in reducing inflammation and pain. It has been shown to reduce the production of prostaglandins, which are involved in inflammation and pain. Additionally, N-(3-Phenylsalicylidene)-isopropylamine has been found to be effective in reducing the production of nitric oxide, which is involved in vasodilation and blood pressure regulation.
Advantages and Limitations for Lab Experiments
N-(3-Phenylsalicylidene)-isopropylamine has several advantages when used in lab experiments. It is a highly versatile molecule that can be used to study a wide range of biochemical and physiological processes. Additionally, it is relatively easy to synthesize and is stable in solution. However, there are some limitations to using N-(3-Phenylsalicylidene)-isopropylamine in lab experiments. It is not very soluble in water, and its solubility can be further reduced by the presence of other compounds. Additionally, its effects are relatively short-lived, and it is not effective in blocking the activity of other enzymes.
Future Directions
N-(3-Phenylsalicylidene)-isopropylamine has potential applications in a variety of scientific research areas. It has already been used in the study of enzyme kinetics and the development of new drugs. Additionally, it could be used in the study of protein-protein interactions and the design of new materials. Furthermore, it could be used to study the effects of various compounds on cells and to develop new treatments for various diseases. Finally, it could be used to study the effects of various compounds on the immune system and to develop new treatments for various autoimmune disorders.
Synthesis Methods
N-(3-Phenylsalicylidene)-isopropylamine can be synthesized from 3-phenylsalicylaldehyde, isopropyl amine, and sodium hydroxide. The 3-phenylsalicylaldehyde is first reacted with isopropyl amine in the presence of sodium hydroxide to form an intermediate product, which is then further reacted to form N-(3-Phenylsalicylidene)-isopropylamine. The reaction is carried out at a temperature of 70-80°C and is complete within 2-3 hours. The yield of the reaction is typically around 70-80%.
properties
IUPAC Name |
2-phenyl-6-(propan-2-yliminomethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c1-12(2)17-11-14-9-6-10-15(16(14)18)13-7-4-3-5-8-13/h3-12,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSHGVUJDSBDVAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N=CC1=C(C(=CC=C1)C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Phenylsalicylidene)-isopropylamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1H-Benzo[d]imidazol-2-yl)-5-bromophenol](/img/structure/B6299875.png)

![2-[(3,5-Dichloro-4-pyridyl)methylsulfanyl]-4-methyl-1H-pyrimidin-6-one](/img/structure/B6299898.png)









